molecular formula C19H24F2N2O2 B6121591 2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

Cat. No. B6121591
M. Wt: 350.4 g/mol
InChI Key: VFFZNUPSLMLGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory cells. It is also thought to act on the opioid receptors in the central nervous system, which are involved in the regulation of pain.
Biochemical and Physiological Effects
Studies have shown that 2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol can significantly reduce inflammation and pain in animal models. It has also been found to improve cognitive function and reduce oxidative stress in the brain. Additionally, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol in lab experiments is its high potency and specificity. It has been shown to exhibit significant activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action and determine the optimal dosage and administration regimen. Additionally, more research is needed to explore the safety and efficacy of this compound in human clinical trials. Finally, there is a need for the development of more efficient synthesis methods and formulations to improve the solubility and bioavailability of 2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol.

Synthesis Methods

The synthesis of 2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol involves a multistep process that includes the reaction of 3,4-difluorobenzyl chloride with 4-[(5-methyl-2-furyl)methyl]piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the purification of the reaction mixture using column chromatography.

Scientific Research Applications

2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, it has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-4-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2/c1-14-2-4-17(25-14)13-22-7-8-23(16(12-22)6-9-24)11-15-3-5-18(20)19(21)10-15/h2-5,10,16,24H,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFZNUPSLMLGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(3,4-Difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

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